molecular formula C13H13N7O3S B2437777 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1428378-93-1

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2437777
CAS No.: 1428378-93-1
M. Wt: 347.35
InChI Key: RPZQKPZNTHKKTG-UHFFFAOYSA-N
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Description

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C13H13N7O3S and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications

Photochemical Applications

Studies on the photochemical reactions of 2,5-disubstituted 1,3,4-oxadiazoles with furan have revealed that these compounds can undergo novel photo-induced acylation reactions. The research by Tsuge, Oe, and Tashiro (1973) on the photochemistry of heterocyclic compounds demonstrates the potential for creating new cycloadducts through irradiation, highlighting the synthetic versatility and potential applications in materials science and photochemistry Tsuge, Oe, & Tashiro, 1973.

Synthetic Utility and Biological Activity

The pharma market reflects the interest in azetidine, pyrrolidine, and piperidine derivatives, with functionalization at furan and oxadiazole rings for developing compounds with potential therapeutic applications. The work by Habernickel (2001) indicates the utility of these derivatives as receptor agonists, showcasing the broad range of chemical and biological properties that can be harnessed from compounds incorporating these moieties Habernickel, 2001.

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives containing oxadiazol and demonstrated significant anticancer and antiangiogenic effects in mouse models. This study underscores the potential of structurally related compounds in cancer therapy, particularly in inhibiting tumor growth and angiogenesis Chandrappa et al., 2010.

Energetic Materials Development

Compounds based on oxadiazole rings, such as those studied by Yu et al. (2017), have been synthesized for use as insensitive energetic materials. These findings point to the application of related compounds in the development of advanced materials for military and industrial purposes, highlighting their high detonation performance and thermal stability Yu et al., 2017.

Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3S/c1-19-13(15-17-18-19)24-7-10(21)20-5-8(6-20)12-14-11(16-23-12)9-3-2-4-22-9/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZQKPZNTHKKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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